molecular formula C9H3F17O3 B076766 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propan-1-ol CAS No. 14548-74-4

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propan-1-ol

Cat. No. B076766
CAS RN: 14548-74-4
M. Wt: 482.09 g/mol
InChI Key: URIUSGOUQUQAMG-UHFFFAOYSA-N
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Patent
US07781612B2

Procedure details

CF3CF2CF2OCF(CF3)CF2OCF(CF3)COF obtained in Example 2-6 is reacted with methanol in an equimolar amount in the presence of sodium fluoride to obtain CF3CF2CF2OCF(CF3)CF2OCF(CF3)COOCH3. The obtained CF3CF2CF2OCF(CF3)CF2OCF(CF3)COOCH3 is reacted with sodium borohydride in 2-propanol to obtain CF3CF2CF2OCF(CF3)CF2OCF(CF3)CH2OH. The obtained CF3CF2CF2OCF(CF3)CF2OCF(CF3)CH2OH is employed as the compound in Example 2-1 to carry out the same reaction. Further, the same reactions as in Examples 2-2 to 2-6 are carried out to obtain FSO2CF2CF2COF and CF3CF2CF2OCF(CF3)CF2OCF(CF3)COF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]([C:8]([O:11][C:12]([C:18]([O:21][C:22]([C:28](OC)=[O:29])([C:24]([F:27])([F:26])[F:25])[F:23])([F:20])[F:19])([C:14]([F:17])([F:16])[F:15])[F:13])([F:10])[F:9])([F:7])[F:6])([F:4])([F:3])[F:2].[BH4-].[Na+]>CC(O)C>[C:1]([C:5]([C:8]([O:11][C:12]([C:18]([O:21][C:22]([CH2:28][OH:29])([C:24]([F:25])([F:26])[F:27])[F:23])([F:20])[F:19])([C:14]([F:17])([F:16])[F:15])[F:13])([F:10])[F:9])([F:7])[F:6])([F:4])([F:3])[F:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(F)(F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)C(F)(F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.